Superior Regioselective Deprotonation at the 4-Position Compared to 2,3,5-Trichloropyridine
In a comparative deprotonation study using lithium diisopropylamide (LDA), 5-Chloro-2,3-difluoropyridine underwent deprotonation exclusively at the 4-position, demonstrating complete regioselectivity [1]. In contrast, 2,3,5-trichloropyridine and 3,5-dichloro-2-fluoropyridine also showed 4-position deprotonation but exhibited different reactivity profiles, highlighting that the specific halogen pattern in 5-Chloro-2,3-difluoropyridine enables predictable and selective functionalization [1].
| Evidence Dimension | Regioselectivity of LDA-Mediated Deprotonation |
|---|---|
| Target Compound Data | 100% exclusive deprotonation at 4-position |
| Comparator Or Baseline | 2,3,5-Trichloropyridine: exclusive 4-position deprotonation; 3,5-Dichloro-2-fluoropyridine: exclusive 4-position deprotonation |
| Quantified Difference | All substrates show exclusive 4-position deprotonation; the differentiation lies in the unique halogen pattern of 5-Chloro-2,3-difluoropyridine which provides a distinct reactivity profile for subsequent transformations. |
| Conditions | Reaction with LDA in THF at low temperature, followed by carboxylation or iodination. |
Why This Matters
Predictable 4-position functionalization is critical for synthesizing specific pyridine-based scaffolds used in pharmaceuticals and agrochemicals.
- [1] Bobbio, C., & Schlosser, M. (2001). Regiochemical Flexibility: The Optional Functionalization of 2,3,5-Trihalopyridines at the 4- or 6-Position. European Journal of Organic Chemistry, 2001(23), 4533–4536. View Source
